4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole
Overview
Description
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications .
Preparation Methods
The synthesis of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and trifluoromethyl bromide.
Reaction Conditions:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Final Product: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce hydroxyl groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: It is employed in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
4-Bromo-2-chloro-6-fluorobenzimidazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Bromo-2-chloro-6-methylbenzimidazole: Contains a methyl group instead of a trifluoromethyl group.
4-Bromo-2-chloro-6-nitrobenzimidazole: Contains a nitro group instead of a trifluoromethyl group
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-1-3(8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOKVEPOZUFIPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469175 | |
Record name | 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683240-53-1 | |
Record name | 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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